(4-Bromo-3-methyl-benzyl)-methyl-amine
Description
(4-Bromo-3-methyl-benzyl)-methyl-amine (CAS: 2366997-08-0) is a brominated benzylamine derivative with the molecular formula C₉H₁₃BrClN (as the hydrochloride salt) . Structurally, it features a benzyl backbone substituted with a bromine atom at the para position and a methyl group at the meta position relative to the methylamine moiety. This compound is typically synthesized via reductive amination or alkylation reactions involving 4-bromo-3-methylbenzaldehyde and methylamine, followed by salt formation . Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWYIIREAOWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-95-0 | |
| Record name | [(4-bromo-3-methylphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine typically involves the following steps:
Preparation of (4-Bromo-3-methylphenyl)methanol: This intermediate can be synthesized by reducing methyl 4-bromo-3-methylbenzoate with lithium aluminum hydride in tetrahydrofuran at low temperatures.
Conversion to (4-Bromo-3-methylbenzyl) chloride: The (4-Bromo-3-methylphenyl)methanol is then converted to (4-Bromo-3-methylbenzyl) chloride using triphenylphosphine and carbon tetrabromide in dichloromethane.
Formation of this compound: Finally, the (4-Bromo-3-methylbenzyl) chloride is reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-benzyl)-methyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as (4-methyl-3-methyl-benzyl)-methyl-amine if a methyl group is introduced.
Oxidation: Products include (4-Bromo-3-methyl-benzyl)-carboxylic acid.
Reduction: Products include secondary or tertiary amines depending on the reducing agent and conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity:
Research has indicated that compounds similar to (4-Bromo-3-methyl-benzyl)-methyl-amine may exhibit antidepressant properties by acting as selective inhibitors of monoamine oxidase (MAO) enzymes. Inhibitors of MAO-B, for instance, have been studied for their potential in treating depression and neurodegenerative diseases like Parkinson's disease .
2. Neuroprotective Effects:
Studies have shown that certain derivatives of aromatic amines can protect neuronal cells against oxidative stress. The presence of bromine in the structure may enhance these protective effects, making it a candidate for further investigation in neuroprotection .
3. Anticancer Potential:
Compounds with similar structures have been evaluated for their anticancer properties, particularly against glioblastoma cells. The bromine substitution is believed to play a role in enhancing cytotoxic activity against cancer cell lines .
Organic Synthesis Applications
1. Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity.
2. Functionalization Reactions:
The compound can participate in various functionalization reactions, including C–H bond activation processes. This makes it valuable for late-stage modifications in synthetic pathways, allowing chemists to create diverse derivatives tailored for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table compares (4-Bromo-3-methyl-benzyl)-methyl-amine with analogous compounds based on substituent positions and functional groups:
Key Observations :
- Methyl vs. Methoxy : The 3-methyl group in the target compound increases lipophilicity compared to methoxy-substituted analogs (e.g., ), which may enhance membrane permeability in biological systems.
- Nitro Group Toxicity : Unlike the nitro-containing analog , the target compound lacks this group, reducing risks of reactive metabolite formation.
Biological Activity
(4-Bromo-3-methyl-benzyl)-methyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by diverse research findings and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a bromine atom at the para position of a methyl-substituted benzyl group, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts. Below are key findings:
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated compounds often demonstrate enhanced activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that modifications to the phenyl ring can significantly impact antimicrobial potency, with bromine substitutions enhancing activity against certain pathogens .
2. Anticancer Activity
The compound's structural characteristics may also contribute to anticancer properties. Similar derivatives have shown cytotoxic effects in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | ~92.4 |
| CaCo-2 (colon cancer) | ~85.0 |
| H9c2 (heart myoblast) | ~75.0 |
These findings indicate that this compound could serve as a precursor for developing more potent anticancer agents through structural modifications .
3. Neuroprotective Effects
The neuroprotective potential of similar compounds has been noted in studies focusing on their interaction with neurotransmitter receptors, particularly metabotropic glutamate receptors, which are crucial in neurodegenerative disorders .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- A study on the efficacy of brominated compounds revealed their potential as inhibitors of tumor growth in xenograft models.
- Another investigation demonstrated that derivatives with a bromo substituent exhibited enhanced binding affinity to target proteins involved in cell proliferation pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bromine at the para position significantly influences biological activity, enhancing both antimicrobial and anticancer effects compared to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (4-bromo-3-methyl-benzyl)-methyl-amine, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves reductive amination of 4-bromo-3-methylbenzaldehyde with methylamine under hydrogenation conditions. Alternative routes may employ Grignard reactions (e.g., reacting brominated benzyl halides with methylamine derivatives) . To optimize yields (e.g., addressing low yields reported in similar syntheses ), consider adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (e.g., THF vs. ethanol), and temperature gradients. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the amine product.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra for characteristic shifts (e.g., benzylic methylene protons at ~3.5 ppm and methylamine protons at ~2.2 ppm) .
- GC-MS : Confirm molecular ion peaks (expected m/z ≈ 228 for CHBrN) and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What chemical tests distinguish primary, secondary, and tertiary amines in derivatives of this compound?
- Methodological Answer :
- Carbylamine Test : Primary amines (e.g., unsubstituted benzylamines) react with chloroform and NaOH to form isocyanides (foul odor). Secondary/tertiary amines (e.g., methyl-benzyl derivatives) do not .
- Hinsberg Test : Treat with benzenesulfonyl chloride. Secondary amines form insoluble sulfonamides, while tertiary amines do not react .
Advanced Research Questions
Q. How do electronic effects of the bromo and methyl substituents influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Bromo Group : Acts as a strong electron-withdrawing group via inductive effects, directing electrophilic attacks to the para position and enhancing leaving-group ability in SNAr reactions .
- Methyl Group : Electron-donating via hyperconjugation, potentially stabilizing intermediates in alkylation or acylation reactions. Computational studies (DFT) can quantify substituent effects on charge distribution .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference datasets from authoritative sources (e.g., NIST Webbook ) and replicate measurements under standardized conditions (e.g., DSC for melting points).
- Impurity Analysis : Use elemental analysis (C, H, N, Br%) to detect discrepancies caused by byproducts or hydration .
- Solubility Modeling : Apply logP calculations (e.g., Crippen or Joback methods ) to predict deviations caused by solvent polarity or crystallinity.
Q. How can researchers design experiments to probe the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known amine-binding sites (e.g., monoamine oxidases or GPCRs). Molecular docking (AutoDock Vina) predicts binding affinity using the compound’s 3D structure .
- Assay Development : Use fluorescence-based assays (e.g., MAO-B inhibition) with positive controls (e.g., selegiline). IC values should be validated via dose-response curves .
Q. What mechanistic insights guide the optimization of catalytic systems for cross-coupling reactions involving this amine?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(OAc)/XPhos catalysts to couple brominated intermediates with secondary amines. Monitor base effects (e.g., CsCO vs. KOtBu) on C-N bond formation .
- Photoredox Catalysis : Explore visible-light-mediated protocols for milder conditions, reducing decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
